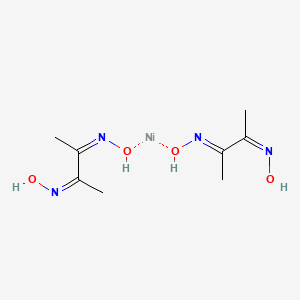![molecular formula C15H13I2NO5 B13405229 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent. This is followed by demethylation with hydrobromic acid in acetic acid . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding thyroid hormone analogs.
Medicine: It has been tested for its anti-thyroid properties and thyromimetic activity.
Industry: The compound can be used as a reference substance for drug impurities and reagents.
Mechanism of Action
The mechanism of action of 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine involves its interaction with thyroid hormone receptors. It mimics the activity of natural thyroid hormones, thereby influencing metabolic processes. The molecular targets include thyroid hormone receptors, and the pathways involved are those related to thyroid hormone signaling .
Comparison with Similar Compounds
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine can be compared with other similar compounds such as:
Alanine, (3,5-diiodo-4-(p-hydroxyphenoxy)phenyl)-: This compound has a similar structure but differs in its amino acid component.
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid: Another structurally similar compound, which is a phenylalanine derivative.
R-2-(4-hydroxyphenoxy)propionic acid: This compound is used as an intermediate in the synthesis of herbicides.
The uniqueness of this compound lies in its specific applications in thyroid hormone research and its potential therapeutic uses.
Properties
Molecular Formula |
C15H13I2NO5 |
|---|---|
Molecular Weight |
541.08 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H13I2NO5/c16-10-5-7(13(20)12(18)15(21)22)6-11(17)14(10)23-9-3-1-8(19)2-4-9/h1-6,12-13,19-20H,18H2,(H,21,22) |
InChI Key |
QFHSOCUHZZBFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(C(C(=O)O)N)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


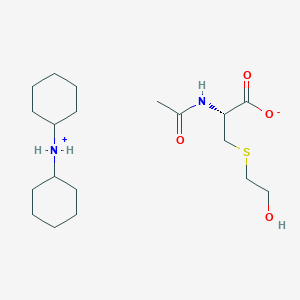
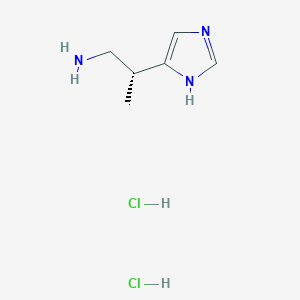
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
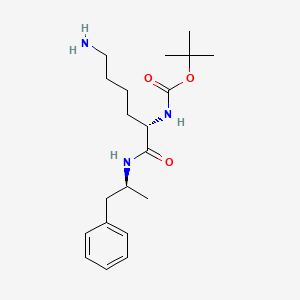
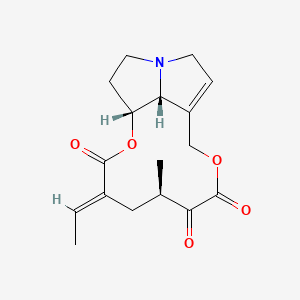
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
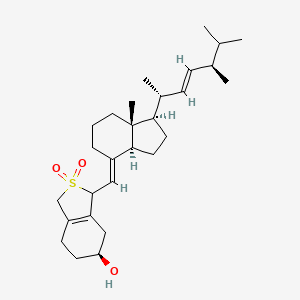
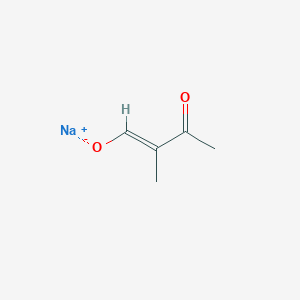

![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
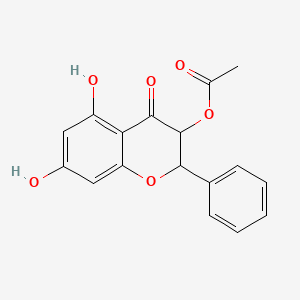
![1-[(2R,4S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13405211.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
